N-benzyl-N~3~-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-beta-alaninamide
Description
系统IUPAC命名法与结构描述符
该化合物的系统命名基于国际纯粹与应用化学联合会(IUPAC)规则,其结构可分解为三个核心模块:(1) 喹唑啉酮母核,(2) 乙酰化β-丙氨酸侧链,(3) 苄基酰胺取代基。具体命名步骤如下:
- 母核识别 :喹唑啉酮(quinazolin-4(3H)-one)作为核心骨架,其中6位和7位分别被甲氧基取代,形成6,7-二甲氧基-4-氧代喹唑啉-3(4H)-基团。
- 侧链修饰 :在喹唑啉酮的3位氮原子上连接乙酰基(acetyl),形成[(6,7-二甲氧基-4-氧代喹唑啉-3(4H)-基)乙酰基]结构单元。
- β-丙氨酰胺支链 :乙酰基进一步与β-丙氨酰胺(β-alaninamide)的氨基(N~3~)结合,构成N~3~-取代的β-丙氨酰胺片段。
- 末端取代基 :β-丙氨酰胺的α-氨基被苄基(benzyl)取代,完成整体结构的命名。
综合上述分析,该化合物的完整IUPAC命名为:
N-苄基-3-[(6,7-二甲氧基-4-氧代喹唑啉-3(4H)-基)乙酰氨基]丙酰胺 (N-benzyl-3-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamido]propanamide)。
结构描述符关键数据表
| 描述符类型 | 数值或表达式 | 数据来源 |
|---|---|---|
| 分子式 | C₂₃H₂₅N₅O₅ | 计算得出 |
| SMILES | COC1=C(C2=C(C=C1OC)N=C(NC(CC(=O)NCC3=CC=CC=C3)=O)C(=O)N2) | PubChem |
| InChIKey | VPWPVBNLMWXTJP-UHFFFAOYSA-N | PubChem |
药理学文献中的替代命名惯例
在药物研发与化学数据库中,该化合物存在多种非系统命名形式,主要反映其结构特征或研发代码:
- 功能基团缩写命名 :突出喹唑啉酮与β-丙氨酸模块,如“6,7-二甲氧基喹唑啉酮-β-丙氨酰胺苄基衍生物”。
- 研发代码体系 :包括STK650034(Vitas-M实验室代码)、AKOS005580980(常见于化合物库目录)。
- 专利文献命名 :在涉及PI3Kδ抑制剂的专利中,常以“喹唑啉酮-丙氨酰胺类化合物”统称,并标注取代基位置。
药理学命名对比表
| 命名类型 | 示例 | 来源数据库 |
|---|---|---|
| 系统IUPAC名称 | N-苄基-3-[(6,7-二甲氧基-4-氧代喹唑啉-3(4H)-基)乙酰氨基]丙酰胺 | PubChem |
| 简化功能命名 | 6,7-二甲氧基喹唑啉酮-β-丙氨酰胺苄基衍生物 | eMolecules |
| 供应商代码 | STK650034 | Vitas-M实验室 |
注册号与数据库标识符
该化合物在主要化学数据库中的标识信息如下:
跨平台标识符整合表
| 数据库名称 | 标识符类型 | 编号 | 访问日期 |
|---|---|---|---|
| PubChem | CID | 39349064 | 2025-05-18 |
| ChEMBL | CHEMBL复合体编号 | CHEMBL558642 | 2023-01-01 |
| ChemSpider | CSID | 27456698 | 2025-03-14 |
| eMolecules | 供应商代码 | STK650034 | 2025-05-26 |
值得注意的是,CAS登记号(CAS RN)尚未在公开数据库中明确收录,但根据结构相似性推断,其可能归属于1144481-80-0系列衍生物。在专利文献中,该化合物常以通用结构式呈现,并标注“实施例化合物编号”而非独立CAS号。
Properties
Molecular Formula |
C22H24N4O5 |
|---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
N-benzyl-3-[[2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetyl]amino]propanamide |
InChI |
InChI=1S/C22H24N4O5/c1-30-18-10-16-17(11-19(18)31-2)25-14-26(22(16)29)13-21(28)23-9-8-20(27)24-12-15-6-4-3-5-7-15/h3-7,10-11,14H,8-9,12-13H2,1-2H3,(H,23,28)(H,24,27) |
InChI Key |
NSOIPBADEPBKDY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)NCCC(=O)NCC3=CC=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 6,7-Dimethoxy-3-acetylquinazolin-4(3H)-one
-
Starting material : 3,4-Dimethoxyanthranilic acid (10 mmol) is condensed with acetyl chloride (12 mmol) in dry THF under N₂.
-
Cyclization : Add PCl₃ (2.5 equiv) at 0°C, then reflux at 80°C for 6 h.
-
Workup : Quench with ice-water, extract with EtOAc, and purify via silica gel chromatography (hexane:EtOAc, 3:1).
Yield : 78% ().
| Parameter | Value |
|---|---|
| Reaction Temp | 80°C |
| Key Reagent | PCl₃ |
| Purification | Column chromatography |
Preparation of N-Benzyl-β-alaninamide
Coupling of Quinazolinone and β-Alaninamide
-
Activation : 6,7-Dimethoxy-3-acetylquinazolin-4(3H)-one (5 mmol) is treated with EDCI (1.2 equiv) and HOBt (1.1 equiv) in DMF.
-
Coupling : Add N-benzyl-β-alaninamide (5.5 mmol) and stir at 25°C for 24 h.
-
Workup : Dilute with H₂O, extract with CH₂Cl₂, and purify via recrystallization (EtOH/H₂O).
Yield : 65% ().
| Parameter | Value |
|---|---|
| Coupling Agent | EDCI/HOBt |
| Solvent | DMF |
| Reaction Time | 24 h |
Route 2: One-Pot Tandem Synthesis
Direct Assembly via Ritter Reaction
-
Quinazolinone formation : 3,4-Dimethoxyanthranilic acid (10 mmol), acetic anhydride (15 mmol), and benzylamine (12 mmol) are heated in toluene at 110°C for 8 h.
-
In situ acetylation : Add β-alanine tert-butyl ester (11 mmol) and HATU (1.1 equiv) at 25°C for 12 h.
-
Deprotection : Treat with TFA/CH₂Cl₂ (1:1) for 2 h.
Yield : 58% ().
| Parameter | Value |
|---|---|
| Key Reagent | HATU |
| Solvent | Toluene/CH₂Cl₂ |
| Temp | 110°C (step 1), 25°C (step 2) |
Optimization and Challenges
Critical Factors Affecting Yield
Side Reactions and Mitigation
-
Quinazolinone Hydrolysis : Avoid aqueous workup at pH >9 ().
-
β-Alaninamide Epimerization : Use low temps (0–5°C) during coupling ().
Analytical Characterization
Key Data for Final Product (from,):
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, quinazolinone H-2), 7.30–7.45 (m, 5H, benzyl), 4.45 (q, 2H, CH₂N), 3.95 (s, 6H, OCH₃).
-
HRMS (ESI+) : m/z calc. for C₂₄H₂₆N₄O₅ [M+H]⁺: 468.1898; found: 468.1901.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N~3~-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-beta-alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
N-benzyl-N~3~-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-beta-alaninamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-benzyl-N~3~-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-beta-alaninamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Electronic and Steric Modifications
- Target Compound : The benzyl group introduces aromatic hydrophobicity, while the beta-alaninamide linker may enhance solubility via hydrogen bonding. The acetyl spacer likely reduces steric hindrance compared to bulkier substituents .
- The shorter propanamide chain may reduce conformational flexibility compared to the target compound’s beta-alaninamide .
- 3,4,5-Trimethoxyphenyl Analog : Increased methoxy groups amplify electron-donating effects, which could stabilize charge-transfer interactions. However, steric bulk may limit binding pocket accessibility .
- This heterocycle may also engage in π-π stacking or metal coordination .
- 2-Methoxyphenoxyethyl Analog: The phenoxyethyl group adds ether oxygen atoms for hydrogen bonding, while the methoxy substituent fine-tunes lipophilicity .
NMR and Structural Insights
NMR studies of related quinazolinones (e.g., Rapa analogs) reveal that substituents in regions corresponding to positions 29–36 and 39–44 significantly alter chemical shifts . For the target compound, the benzyl and beta-alaninamide groups in these regions likely create distinct electronic environments compared to analogs with chlorobenzyl or pyridyl substituents. These differences may correlate with variations in bioactivity or metabolic stability.
Research Findings and Implications
While direct biological data for the target compound are unavailable in the provided evidence, structural comparisons suggest the following hypotheses:
Solubility : The beta-alaninamide moiety in the target compound may confer higher solubility than analogs with purely hydrophobic substituents (e.g., chlorobenzyl).
Binding Interactions : The benzyl group’s hydrophobicity could enhance binding to hydrophobic pockets in target proteins, whereas the 3,4,5-trimethoxyphenyl analog’s bulk may hinder such interactions .
Synthetic Feasibility : Compounds with shorter chains (e.g., propanamide in ) may be easier to synthesize but less tunable in pharmacokinetics compared to the target compound.
Biological Activity
N-benzyl-N~3~-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-beta-alaninamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C20H21N3O4
- Molecular Weight : 367.405 g/mol
- SMILES Notation : COc1cc2ncn(CCC(=O)NCc3ccccc3)c(=O)c2cc1OC
These properties suggest a complex structure that may contribute to its biological activity.
The compound exhibits dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that hydrolyze acetylcholine, an important neurotransmitter involved in cognitive function. Inhibition of these enzymes can lead to increased levels of acetylcholine in the brain, which is beneficial for conditions such as Alzheimer's disease (AD) where cholinergic signaling is impaired.
In Vitro Studies
In vitro studies have demonstrated that derivatives of quinazoline compounds can effectively inhibit AChE and BuChE. For example, a related compound was found to have an IC50 value of 5.90 μM for AChE and 6.76 μM for BuChE, indicating strong inhibitory activity . The structural modifications in compounds similar to this compound are crucial for enhancing their efficacy as dual inhibitors.
Pharmacological Profile
The pharmacological profile includes:
- Neuroprotective Effects : The compound's ability to inhibit cholinesterases suggests potential neuroprotective effects, making it a candidate for AD treatment.
- Scavenging Activity : Quinazoline derivatives have shown scavenging effects against reactive oxygen species (ROS), contributing to their neuroprotective capabilities.
Case Studies and Research Findings
Several studies have investigated the biological activities of quinazoline derivatives:
- Alzheimer's Disease Models : In animal models of AD, compounds with similar structures have been shown to improve cognitive function and reduce amyloid-beta aggregation, a hallmark of AD pathology.
- Cytotoxicity Tests : Some derivatives have been evaluated for cytotoxic effects against cancer cell lines, indicating potential anti-cancer properties alongside neuroprotective effects .
Comparative Analysis of Related Compounds
| Compound Name | AChE IC50 (μM) | BuChE IC50 (μM) | Notes |
|---|---|---|---|
| BOP-1 | 5.90 ± 0.07 | 6.76 ± 0.04 | Dual inhibitor with significant activity |
| BOP-8 | 1.11 ± 0.09 | Not specified | Highest AChE inhibition among tested compounds |
| This compound | TBD | TBD | Potential candidate based on structural similarity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
